2-Quinoxalinecarbaldehyde oxime 1,4-dioxide is a compound belonging to the quinoxaline family, characterized by its unique oxime and dioxide functionalities. Quinoxalines are heterocyclic compounds that have garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide allows it to participate in various chemical reactions, making it a subject of interest in synthetic organic chemistry and medicinal research.
2-Quinoxalinecarbaldehyde oxime 1,4-dioxide can be derived from quinoxaline derivatives through specific synthetic routes. It falls under the classification of oximes, which are compounds containing the functional group R1R2C=NOH. The presence of the 1,4-dioxide moiety enhances its reactivity and potential for biological activity. This compound is often studied in the context of its derivatives and analogs, which may exhibit improved pharmacological properties.
The synthesis of 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide primarily involves the Beirut reaction, a method developed in the mid-20th century for creating quinoxaline derivatives. This reaction typically entails the cyclization of benzofuroxans with enamines or enols.
The molecular structure of 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide features a quinoxaline backbone with an aldehyde group and an oxime functional group attached at the 2-position. The presence of the dioxime structure contributes to its stability and reactivity.
2-Quinoxalinecarbaldehyde oxime 1,4-dioxide is involved in several chemical reactions, including:
The reaction pathways typically involve electrophilic attacks on the carbonyl group of the aldehyde, leading to various substitution products. The use of different catalysts can significantly influence the reaction outcomes .
The mechanism by which 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide exerts its effects involves:
2-Quinoxalinecarbaldehyde oxime 1,4-dioxide has notable applications in scientific research:
The investigation of heterocyclic N-oxides represents a pivotal frontier in medicinal chemistry, with quinoxaline 1,4-dioxides emerging as a structurally unique subclass. These derivatives trace their origins to the 1940s with the isolation of iodinin (2-hydroxy-1,4-dioxophenazine) from Chromobacterium iodinum, which demonstrated early antimicrobial properties [1]. This discovery catalyzed systematic exploration of synthetic analogues, culminating in the landmark Beirut reaction (1965). This versatile synthetic route enabled efficient access to diverse quinoxaline 1,4-dioxide scaffolds through the condensation of benzofuroxans with enolizable carbonyl compounds or enamines [1] [6]. By the 1970s, clinical derivatives like quinoxidine and dioxidine were established as broad-spectrum antibacterial agents in the Soviet Union, validating the therapeutic relevance of this chemical class [1]. Subsequent decades witnessed strategic innovations to enhance bioavailability and target specificity, positioning 2-quinoxalinecarbaldehyde oxime 1,4-dioxide (CAS 6804-21-3) as a synthetically versatile intermediate for advanced drug discovery [9] [10].
Table 1: Key Historical Milestones in Quinoxaline 1,4-Dioxide Research
Time Period | Development | Significance |
---|---|---|
1943 | Isolation of iodinin | First natural quinoxaline dioxide with documented antimicrobial activity |
1965 | Discovery of the Beirut reaction | Enabled efficient synthesis of complex quinoxaline dioxides |
1970s | Clinical use of quinoxidine/dioxidine | Validated therapeutic potential in human medicine |
1980s-2000s | Veterinary QdNOs (olaquindox, carbadox) | Applied as growth promoters; later restricted due to toxicity concerns |
2010s-Present | Targeted 2-carbaldehyde oxime derivatives | Focus on hypoxia-selective antitumor and antimycobacterial agents |
The quinoxaline 1,4-dioxide core exhibits distinctive electronic properties that underpin its pharmacological versatility. The presence of two N-oxide moieties creates a polarized electron system, enhancing hydrogen-bonding capacity with biological targets while facilitating bioreductive activation under hypoxic conditions [1] [3]. Introduction of a formyl group at position C-2 yields a 2-quinoxalinecarbaldehyde scaffold, which serves as a synthetic linchpin for further functionalization. Conversion to the oxime derivative (R-CH=N-OH) introduces:
Table 2: Structure-Activity Relationships (SAR) of Quinoxaline 1,4-Dioxide Modifications
Position | Modification | Biological Impact | Rationale |
---|---|---|---|
N1/N4 | Dioxide reduction | Loss of hypoxia selectivity and bioactivity | Eliminates bioreductive activation potential |
C2 | Carbaldehyde oxime | Enhanced antibacterial/antimycobacterial activity; reduced cytotoxicity | Improves solubility and target affinity; modulates redox potential |
C3 | Methyl/trifluoromethyl | Increased membrane penetration and potency against intracellular pathogens | Enhances lipophilicity and metabolic stability |
C6/C7 | Chloro/piperazinyl | Directional control against specific pathogens (e.g., M. tuberculosis) | Modulates DNA interaction specificity and efflux susceptibility |
Crucially, the oxime moiety participates in bioactivation cascades. Under cellular reductases, the N-oxide bonds undergo stepwise reduction, generating transient radical intermediates that induce DNA strand scission and oxidative damage—particularly potent in hypoxic environments like solid tumors or tubercular granulomas [3] [9]. This mechanistic nuance underpins the compound’s hypoxia-selective cytotoxicity, distinguishing it from conventional antibiotics.
Figure 1: Bioactivation Pathway of 2-Quinoxalinecarbaldehyde Oxime 1,4-Dioxide
[Quinoxaline dioxide] + 1e⁻ → [Transient radical] → DNA cleavage + ROS generation
As a strategic pharmacophore, 2-quinoxalinecarbaldehyde oxime 1,4-dioxide bridges traditional quinoxaline chemistry and modern targeted therapies. Its synthetic flexibility enables:
Table 3: Resistance Mechanisms to 2-Quinoxalinecarbaldehyde Oxime Derivatives
Resistance Mechanism | Associated Genes/Proteins | Biological Consequence |
---|---|---|
Reductase mutation | MSMEG_5122 (dehydrogenase) | Impaired bioactivation; 8-fold MIC increase |
Efflux upregulation | MmpS5-MmpL5 transporter | Reduced intracellular accumulation; cross-resistance to clofazimine |
DNA repair enhancement | recA/exrA/uvrA overexpression | Enhanced repair of DNA strand breaks |
Advanced synthetic methodologies now allow regioselective modification at C6/C7 positions via nucleophilic aromatic substitution, enabling precision tuning of target affinity. For example, piperazinyl substitution at C6 significantly boosts antitubercular activity while maintaining low mammalian cytotoxicity (selectivity index >100) [9].
Table 4: Compound Identifiers for 2-Quinoxalinecarbaldehyde Oxime 1,4-Dioxide
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 6804-21-3 | ChemSrc [10] |
Molecular Formula | C₉H₇N₃O₃ | Sigma-Aldrich [7] |
IUPAC Name | 2-Formylquinoxaline-1,4-dioxide oxime | Chemical Databases |
Synonyms | 2-Oximinomethylquinoxaline-di-N-oxide; 2-Quinoxalinecarboxaldehyde 1,4-dioxide oxime | Research Literature [10] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: